Niloticin

Vue d'ensemble

Description

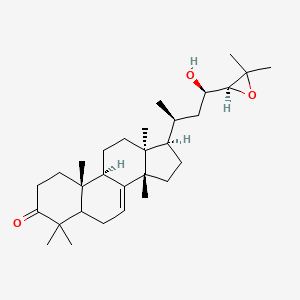

Niloticin is a tetracyclic triterpenoid compound . It has been found to have anti-viral, antioxidative, and mosquitocidal activities . It is also an osteoclastogenesis inhibitor . Niloticin can be used as a potential natural mosquitocide, showing strong larvicidal and pupicidal activities .

Molecular Structure Analysis

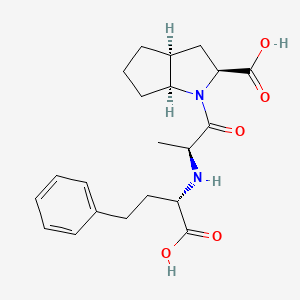

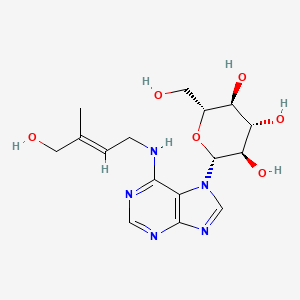

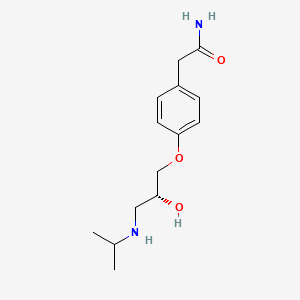

Niloticin has a molecular formula of C30H48O3 . It has been found to bind to myeloid differentiation protein 2 (MD-2) and acetylcholinesterase 1 (AChE1) of Aedes aegypti L .

Chemical Reactions Analysis

Niloticin inhibits osteoclastogenesis by blocking RANKL-RANK interaction and suppressing the AKT, MAPK, and NF-κB signaling pathways . It also shows anti-inflammatory activity by binding to MD-2, antagonizing the effects of LPS binding to the TLR4/MD-2 complex, resulting in the inhibition of the LPS-TLR4/MD-2-NF-κB signaling pathway .

Physical And Chemical Properties Analysis

Niloticin has a molecular weight of 456.7 . It appears as a crystal and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Applications De Recherche Scientifique

Anti-Inflammatory Activity

Niloticin has been found to have uncharacterized anti-inflammatory activity . It has been shown to bind to myeloid differentiation protein 2 (MD-2), which mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses . Niloticin treatment significantly decreased the levels of NO, IL-6, TNF-α, and IL-1β induced by lipopolysaccharide (LPS) . This suggests that Niloticin has therapeutic potential and binds to MD-2 .

Inhibition of Osteoclastogenesis

Niloticin has been found to inhibit osteoclastogenesis by blocking the RANKL-RANK interaction . This interaction is crucial for the formation, function, and survival of osteoclasts, which are cells that break down bone tissue . By blocking this interaction, Niloticin can potentially prevent bone loss in conditions such as osteoporosis .

Mécanisme D'action

Target of Action

Niloticin, an active compound isolated from Cortex phellodendri, primarily targets the myeloid differentiation protein 2 (MD-2) . MD-2 is a receptor that mediates a series of toll-like receptor 4 (TLR4)-dependent inflammatory responses .

Mode of Action

Niloticin interacts with MD-2 by binding to it . This binding antagonizes the effects of lipopolysaccharide (LPS) binding to the TLR4/MD-2 complex . The interaction between niloticin and MD-2 has been explored using bio-layer interferometry and molecular docking technologies .

Biochemical Pathways

The primary biochemical pathway affected by niloticin is the LPS-TLR4/MD-2-NF-κB signaling pathway . By binding to MD-2, niloticin inhibits this pathway, leading to a decrease in the expression of pro-inflammatory molecules .

Result of Action

The binding of niloticin to MD-2 results in a significant decrease in the levels of NO, IL-6, TNF-α, and IL-1β induced by LPS . Additionally, the expression levels of IL-1β, IL-6, iNOS, TNF-α, and COX-2 mRNA are decreased by niloticin . These results suggest that niloticin has therapeutic potential as an anti-inflammatory agent .

Action Environment

It is known that the interaction between niloticin and its target, md-2, can be explored using bio-layer interferometry and molecular docking technologies

Propriétés

IUPAC Name |

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18-,19+,20-,22+,23?,25-,28+,29-,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQMMZUXYRXFOH-IWPAKXEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C[C@H]([C@H]1C(O1)(C)C)O)[C@H]2CC[C@]3([C@]2(CC[C@H]4C3=CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50921731 | |

| Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9R,10R,13S,14S,17R)-17-[(2S,4R)-4-[(2S)-3,3-dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

CAS RN |

115404-57-4 | |

| Record name | Niloticin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115404574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-Hydroxy-24,25-epoxylanost-7-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50921731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does niloticin exert its anti-inflammatory effects?

A1: Niloticin acts as a myeloid differentiation protein 2 (MD-2) antagonist. It binds to MD-2, preventing the formation of the lipopolysaccharide (LPS)-TLR4/MD-2 complex [, ]. This interaction inhibits the activation of the LPS-TLR4/MD-2-NF-κB signaling pathway, a key pathway involved in inflammatory responses. As a result, niloticin effectively reduces the production of pro-inflammatory cytokines such as NO, IL-6, TNF-α, and IL-1β [, ].

Q2: Beyond anti-inflammatory activity, are there other reported biological activities of niloticin?

A2: Yes, niloticin has demonstrated potential in other areas:

- Anti-respiratory syncytial virus (RSV) activity: Niloticin exhibits antiviral activity against RSV, potentially targeting the replication process at a post-entry stage [].

- Insecticidal activity: Studies show niloticin possesses insecticidal properties, particularly against mosquito species like Aedes aegypti and Culex quinquefasciatus, impacting their larval stages [, , ].

- Anti-osteoclastogenic activity: Niloticin has shown promise in inhibiting osteoclastogenesis, a process crucial in bone resorption, by interfering with the RANKL-RANK interaction and suppressing related signaling pathways [].

Q3: What is the molecular formula and weight of niloticin?

A3: Niloticin has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol [].

Q4: Is there spectroscopic data available to confirm the structure of niloticin?

A4: Yes, the structure of niloticin has been extensively studied using various spectroscopic techniques, including: * X-ray crystallography: This method provided crucial insights into the stereochemistry of niloticin [].* Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR (HMQC, HMBC, NOESY, COSY) have been employed to elucidate the structure of niloticin and its derivatives [, ]. * Mass spectrometry: Mass spectral data, often in conjunction with NMR, aids in confirming the molecular weight and fragmentation patterns of niloticin [, ].

Q5: Has the relationship between niloticin's structure and its biological activity been investigated?

A5: While detailed SAR studies on niloticin are limited, some observations can be made from the available literature:

- Methylation of niloticin: Methylation of dammarenolic acid, a structurally related compound, resulted in a complete loss of anti-RSV activity, suggesting the importance of free hydroxyl groups for its activity [].

- Presence of allylic hydroxy group: Tirucallanes with an allylic hydroxy group in the side chain, such as niloticin, exhibited instability in acidic environments []. This information is valuable for understanding potential degradation pathways and formulating stable preparations.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.